4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate
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Overview
Description
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound with the molecular formula C24H23O4S and a molecular weight of 407.50202 . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate can be achieved through a slow solvent evaporation technique using methanol as a solvent . The structure and cell parameters of the grown crystals are derived from single crystal and powder x-ray diffraction analyses . Industrial production methods typically involve similar solvent-based techniques to ensure high purity and quality of the final product.
Chemical Reactions Analysis
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of high-quality organic nonlinear optical materials for photonic applications . These materials are essential for data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, electro-optic light modulation, and THz generation and detection . Additionally, it is used in the production of broadband high-intensity terahertz radiation through the optical rectification technique .
Mechanism of Action
The mechanism of action of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate involves its nonlinear optical properties. The compound exhibits high nonlinear optical and electro-optical coefficients, which contribute to its effectiveness in generating terahertz radiation . The molecular targets and pathways involved include the interaction of the compound with light to produce high-power THz radiation through difference frequency mixing and optical rectification .
Comparison with Similar Compounds
Similar compounds to 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate include other organic nonlinear optical materials such as 2-(4-hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate (HMQ-TMS) . These compounds share similar applications in THz technology and photonic applications but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its high packing density, large macroscopic nonlinearities, and good long-term orientation compared to other organic materials .
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4S/c1-17-15-18(2)24(19(3)16-17)29(26,27)28-22-12-9-20(10-13-22)11-14-23(25)21-7-5-4-6-8-21/h4-16H,1-3H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMQONGTBMIMHH-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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